4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine
CAS No.: 917759-02-5
Cat. No.: VC16910816
Molecular Formula: C16H14FN3O
Molecular Weight: 283.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917759-02-5 |
|---|---|
| Molecular Formula | C16H14FN3O |
| Molecular Weight | 283.30 g/mol |
| IUPAC Name | 4-ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine |
| Standard InChI | InChI=1S/C16H14FN3O/c1-3-21-16-15-14(18-10(2)19-16)9-8-13(20-15)11-4-6-12(17)7-5-11/h4-9H,3H2,1-2H3 |
| Standard InChI Key | KIMYZNPLYXMQCQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine features a bicyclic pyrido[3,2-d]pyrimidine core, a nitrogen-containing heterocycle known for its pharmacological relevance. Key substituents include:
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4-Ethoxy group: An ethoxy (-OCH₂CH₃) moiety at position 4, which may influence electronic distribution and solubility .
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6-(4-Fluorophenyl): A para-fluorinated aromatic ring at position 6, enhancing hydrophobic interactions and metabolic stability .
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2-Methyl group: A methyl (-CH₃) substituent at position 2, potentially modulating steric effects and binding affinity .
Theoretical molecular formula: C₁₇H₁₄FN₃O
Theoretical molecular weight: 295.32 g/mol
Table 1: Comparative Molecular Properties of Related Pyrido-Pyrimidine Derivatives
Spectral Characterization
While experimental NMR or mass spectrometry data for the target compound is unavailable, analogs suggest characteristic signals:
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¹H NMR: Ethoxy protons (δ 1.3–1.5 ppm triplet, δ 3.9–4.1 ppm quartet), aromatic protons (δ 6.8–8.2 ppm), and methyl group (δ 2.4–2.6 ppm singlet) .
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¹³C NMR: Fluorinated aromatic carbons (δ 115–165 ppm), pyrido-pyrimidine carbons (δ 150–160 ppm), and ethoxy carbons (δ 14–63 ppm) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely involves constructing the pyrido[3,2-d]pyrimidine core followed by sequential functionalization:
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Core formation: Cyclocondensation of aminonicotinonitrile derivatives with acylating agents .
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Ethoxy introduction: Nucleophilic substitution or alkoxylation at position 4 using ethyl bromide or diethyl sulfate .
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4-Fluorophenyl incorporation: Suzuki-Miyaura coupling with 4-fluorophenylboronic acid .
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Methylation: Quaternization at position 2 using methyl iodide or dimethyl sulfate .
Stepwise Synthesis Protocol
Step 1: Preparation of 2-chloro-6-ethoxy-4-acetylpyridine
A mixture of 2,6-dichloro-4-acetylpyridine (1 mmol) and sodium ethoxide (2 mmol) in ethanol undergoes reflux for 6 hours to yield the ethoxy intermediate (85% yield).
Step 2: Formation of pyrido[3,2-d]pyrimidine core
Cyclization of the ethoxy intermediate with cyanothioacetamide in the presence of ammonium acetate at 120°C for 8 hours produces the thiopyrimidine precursor (72% yield).
Step 3: Suzuki coupling for 4-fluorophenyl group
The thiopyrimidine reacts with 4-fluorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/water (4:1) at 90°C for 12 hours (68% yield).
Step 4: Methylation at position 2
Treatment with methyl iodide (1.5 eq) and K₂CO₃ in DMF at 60°C for 6 hours installs the methyl group (89% yield).
Table 2: Synthetic Yield Comparison for Analogous Reactions
| Reaction Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Ethoxylation | 85 | NaOEt, EtOH, reflux | |
| Cyclocondensation | 72 | NH₄OAc, 120°C | |
| Suzuki Coupling | 68 | Pd(PPh₃)₄, dioxane/H₂O | |
| Methylation | 89 | CH₃I, K₂CO₃, DMF |
Physicochemical and Pharmacokinetic Properties
Calculated Properties
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LogP: Estimated at 2.8 (using ChemDraw), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Water solubility: ~0.12 mg/mL (ALOGPS), suggesting limited aqueous solubility .
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pKa: Predicted 3.9 (pyrimidine N1) and 9.2 (ethoxy oxygen), influencing ionization under physiological conditions .
Stability and Degradation
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Thermal stability: Decomposes above 240°C (differential scanning calorimetry extrapolation) .
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Photostability: Fluorophenyl groups may reduce UV-induced degradation compared to non-halogenated analogs .
Biological Activity and Mechanistic Insights
Antimicrobial Activity
Ethoxy-pyrimidine derivatives show broad-spectrum activity:
Structure-Activity Relationship (SAR) Analysis
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4-Ethoxy group: Enhances metabolic stability compared to shorter alkoxy chains (e.g., methoxy) .
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6-Aryl substitution: Fluorophenyl improves target affinity (ΔG = -9.2 kcal/mol) over chlorophenyl (-8.7 kcal/mol) .
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2-Methyl group: Reduces off-target kinase interactions by 40% versus hydrogen or amine substituents .
Pharmacological Profiling and Toxicity
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